molecular formula C18H18 B13147974 Anthracene, 1,3,5,7-tetramethyl- CAS No. 17538-59-9

Anthracene, 1,3,5,7-tetramethyl-

Cat. No.: B13147974
CAS No.: 17538-59-9
M. Wt: 234.3 g/mol
InChI Key: XIEFJNBXVCEFSH-UHFFFAOYSA-N
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Description

Anthracene, 1,3,5,7-tetramethyl- is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of four methyl groups attached to the 1, 3, 5, and 7 positions of the anthracene core. Anthracene derivatives, including 1,3,5,7-tetramethyl-anthracene, are known for their photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene, 1,3,5,7-tetramethyl- can be achieved through several methods. One common approach involves the direct methylation of anthracene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete methylation at the desired positions .

Industrial Production Methods

Industrial production of anthracene derivatives often involves large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Anthracene, 1,3,5,7-tetramethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of anthracene, 1,3,5,7-tetramethyl- can yield anthraquinone derivatives, while substitution reactions can introduce halogen or nitro groups at specific positions on the anthracene core .

Scientific Research Applications

Anthracene, 1,3,5,7-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene, 1,3,5,7-tetramethyl- involves its interaction with light and other molecules. The compound’s photophysical properties, such as fluorescence and phosphorescence, are due to the electronic transitions within the anthracene core. These properties make it useful in applications like OLEDs and bioimaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene, 1,3,5,7-tetramethyl- is unique due to its specific substitution pattern, which affects its photophysical properties and reactivity. The presence of methyl groups at the 1, 3, 5, and 7 positions enhances its stability and alters its electronic properties compared to other anthracene derivatives .

Properties

CAS No.

17538-59-9

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,3,5,7-tetramethylanthracene

InChI

InChI=1S/C18H18/c1-11-5-13(3)17-10-16-8-12(2)6-14(4)18(16)9-15(17)7-11/h5-10H,1-4H3

InChI Key

XIEFJNBXVCEFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C3C=C(C=C(C3=CC2=C1)C)C)C

Origin of Product

United States

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